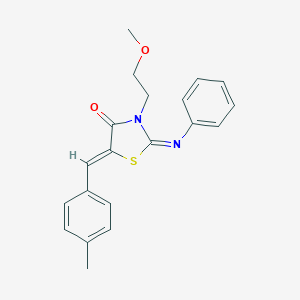![molecular formula C19H20N2O6 B306646 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of inflammatory responses. 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate also has some limitations, including its limited solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research of 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate, including the development of more efficient synthesis methods, the investigation of its potential applications in drug delivery systems, and the exploration of its photocatalytic properties for environmental applications. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate and to evaluate its safety and efficacy in vivo.
Conclusion:
In conclusion, 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate is simple and efficient, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate exhibits various biochemical and physiological effects, and it has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate and to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate can be synthesized using a simple and efficient method through the reaction of 2-methoxy-4-formylphenyl methyl carbonate and phenylhydrazine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate.
Applications De Recherche Scientifique
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In material science, 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been used as a precursor for the synthesis of various organic-inorganic hybrid materials. In environmental science, 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.
Propriétés
Nom du produit |
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate |
|---|---|
Formule moléculaire |
C19H20N2O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[(2-methoxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C19H20N2O6/c1-24-16-11-13(9-10-15(16)27-19(23)26-3)12-20-21-18(22)17(25-2)14-7-5-4-6-8-14/h4-12,17H,1-3H3,(H,21,22)/b20-12+ |
Clé InChI |
WZBLCWUYENZSAS-UDWIEESQSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-5-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306563.png)
![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B306565.png)
![2-(5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306566.png)
![ethyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306568.png)
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)

![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)

![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)